Dimethyl pyridin-2-ylboronate

描述

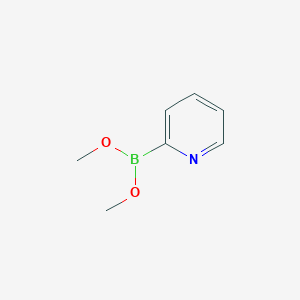

Dimethyl pyridin-2-ylboronate is an organoboron compound that features a boronic ester functional group attached to a pyridine ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

准备方法

Synthetic Routes and Reaction Conditions: Dimethyl pyridin-2-ylboronate can be synthesized through several methods. One common approach involves the reaction of pyridine-2-boronic acid with methanol in the presence of a dehydrating agent. This reaction typically occurs under mild conditions and yields the desired boronic ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process generally includes the use of catalysts to facilitate the esterification reaction and may involve purification steps such as distillation or crystallization to obtain a high-purity product.

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

Dimethyl pyridin-2-ylboronate participates in palladium-catalyzed Suzuki-Miyaura couplings to form biaryl or heteroaryl compounds. The reaction proceeds through three stages:

-

Oxidative Addition : Aryl halides (e.g., Ar–X) react with Pd⁰ catalysts (e.g., Pd(PPh₃)₄) to form Pdᴵᴵ intermediates.

-

Transmetalation : The boronate transfers its pyridyl group to the Pdᴵᴵ center, facilitated by a base (e.g., K₂CO₃).

-

Reductive Elimination : The coupled product is released, regenerating the Pd⁰ catalyst .

Challenges :

-

Protodeboronation : The 2-pyridyl group’s electron-withdrawing nature accelerates base-induced deboronation (loss of the boronate group as B(OH)₃), especially at pH > 10 .

-

Low Yields : A Pfizer survey found <8% of reactions with 2-pyridyl boronates yielded ≥20% product due to instability .

Optimized Conditions :

Mechanistic Insights into Protodeboronation

The instability of this compound under basic conditions is a critical limitation. Studies reveal:

-

pH Dependence : Protodeboronation rates increase exponentially above pH 7. For example, 2-pyridyl boronic acids decompose 100× faster than 3- or 4-pyridyl analogs at pH 12 .

-

Electronic Effects : Electron-withdrawing substituents on the pyridine ring (e.g., halogens) further accelerate decomposition .

Comparative Reactivity with Related Boronates

Role in Catalytic Cycles

This compound’s pyridyl nitrogen can coordinate to Pd during transmetalation, acting as a transient ligand to stabilize intermediates. This interaction accelerates coupling rates in certain systems (e.g., with aryl iodides) .

Alternative Reactions

-

Nucleophilic Substitution : Reacts with electrophiles (e.g., aldehydes) in the presence of Lewis acids.

-

Oxidation : Converts to pyridin-2-ylboronic acid under acidic conditions.

科学研究应用

Organic Synthesis

DMPYB is primarily used in Suzuki-Miyaura cross-coupling reactions , which are essential for forming carbon-carbon bonds in complex organic molecules. This reaction involves the coupling of aryl halides with boronic acids or esters, enabling the construction of diverse molecular architectures.

Key Features:

- Acts as a nucleophilic reagent.

- Facilitates the formation of various substituted pyridine derivatives.

- Can be utilized in the synthesis of biologically active compounds.

Medicinal Chemistry

In medicinal chemistry, DMPYB serves as a crucial intermediate for synthesizing bioactive compounds. For instance, it has been employed in the development of new antimicrobial agents and inhibitors targeting specific biological pathways. The compound's ability to modify biomolecules aids in studying biological processes and drug development .

Case Study:

A recent study highlighted the synthesis of novel pyrazolo[1,5-a]pyrimidines using DMPYB as a starting material. These compounds demonstrated potent inhibitory activity against Mycobacterium tuberculosis, showcasing the potential of DMPYB in developing new therapeutic agents .

Material Science

DMPYB also finds applications in material science, particularly in the production of advanced materials such as polymers and electronic materials. Its ability to form stable boron-carbon bonds is advantageous for creating materials with tailored properties.

Comparison with Other Boron Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Dimethylaminopyridine | (CH₃)₂N-C₅H₄N | Strong nucleophilic catalyst for esterification |

| Pyridin-2-boronic acid | C₅H₄B(OH)₂ | More polar and less stable than DMPYB |

| 4-Dimethylaminopyridine | (CH₃)₂N-C₅H₄N | Effective catalyst in various reactions |

| Phenylboronic acid | C₆H₅B(OH)₂ | Widely used in organic synthesis and drug development |

DMPYB stands out due to its effective participation in cross-coupling reactions while maintaining stability compared to other similar compounds.

作用机制

The mechanism by which dimethyl pyridin-2-ylboronate exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, forming a bond with an electrophilic carbon atom in the presence of a palladium catalyst. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination, ultimately leading to the formation of a new carbon-carbon bond.

相似化合物的比较

Pyridine-2-boronic acid: Similar in structure but lacks the ester functional group.

Pyridine-2-boronic acid dimethyl ester: Another boronic ester derivative of pyridine, similar in reactivity.

Borinic acids: A subclass of organoborane compounds with similar applications in cross-coupling reactions.

Uniqueness: Dimethyl pyridin-2-ylboronate is unique due to its specific combination of a pyridine ring and a boronic ester group, which provides it with distinct reactivity and stability. This makes it particularly useful in synthetic organic chemistry for the formation of complex molecules.

生物活性

Dimethyl pyridin-2-ylboronate (DMPYB) is an organoboron compound that has garnered attention for its diverse biological activities and applications in organic synthesis. This article explores its biological activity, including its mechanisms, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

DMPYB is characterized by a boronate group attached to a pyridine ring at the second position. Its chemical structure can be illustrated as follows:

This compound is known for its stability and reactivity, particularly in cross-coupling reactions, making it a valuable tool in drug discovery and organic synthesis.

1. Cross-Coupling Reactions

DMPYB acts as a versatile nucleophile in cross-coupling reactions, allowing it to interact with various electrophiles. This capability is crucial for the synthesis of complex organic molecules, which can include biologically active compounds. The unique structural features of DMPYB facilitate its role as an effective nucleophile, enhancing its utility in medicinal chemistry.

2. Interaction with Biological Targets

Recent studies have highlighted the potential of DMPYB to modulate biological targets involved in critical pathways such as inflammation and coagulation. For instance, compounds with similar pyridine structures have shown significant antimicrobial and antiviral activities, suggesting that DMPYB may possess similar properties .

Case Studies

-

Antifibrotic Activity :

A study on pyridine derivatives demonstrated that certain compounds exhibited better antifibrotic activities than established drugs like Pirfenidone. This suggests that DMPYB or its derivatives could be explored for their potential in treating fibrosis-related conditions . -

Antimicrobial Properties :

Research has indicated that pyridine-based compounds exhibit excellent antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli. This activity is attributed to the presence of the pyridine nucleus, which enhances the therapeutic properties of these compounds .

Comparative Analysis of Related Compounds

To provide a clearer understanding of DMPYB's unique features, a comparison with related compounds is presented below:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Dimethylaminopyridine | (CH₃)₂N-C₅H₄N | Strong nucleophilic catalyst for esterification |

| Pyridin-2-boronic acid | C₅H₄B(OH)₂ | More polar and less stable than DMPYB |

| 4-Dimethylaminopyridine | (CH₃)₂N-C₅H₄N | Effective catalyst in various reactions |

| Phenylboronic acid | C₆H₅B(OH)₂ | Widely used in organic synthesis and drug development |

DMPYB stands out due to its ability to participate effectively in cross-coupling reactions while maintaining stability under reaction conditions compared to other similar compounds.

属性

IUPAC Name |

dimethoxy(pyridin-2-yl)borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO2/c1-10-8(11-2)7-5-3-4-6-9-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITSIDKYMJQVPQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=N1)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376777 | |

| Record name | Dimethyl pyridin-2-ylboronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136805-54-4 | |

| Record name | Dimethyl pyridin-2-ylboronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。